2-amino-N-methyl-1,3-thiazole-4-carboxamide
Overview
Description
“2-amino-N-methyl-1,3-thiazole-4-carboxamide” is a chemical compound with the CAS Number: 827588-55-6 . It has a molecular weight of 157.2 . This compound belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in various studies . For instance, one study synthesized and characterized eight compounds by FTIR and NMR (1H and 13C) . The yield was 60%, with a melting point of 200–202 °C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that substituted thiazole derivatives exhibit potent antitumor activity. For instance, a series of thiazole carboxamides were identified as potent Src/Abl kinase inhibitors showing excellent antiproliferative activity against both hematological and solid tumor cell lines. These compounds, including ones structurally related to 2-amino-N-methyl-1,3-thiazole-4-carboxamide, have shown significant in vivo activity in preclinical assays for oncology applications (Lombardo et al., 2004).
Corrosion Inhibition
Thiazole derivatives have been studied for their role as corrosion inhibitors. A specific study focused on 2-amino-4-methyl-thiazole showed its effectiveness in protecting mild steel against corrosion in acidic solutions. The inhibition efficiency was linked to the compound's strong adsorption as a barrier film on the metal surface, showcasing the potential of thiazole derivatives in materials science (Yüce et al., 2014).
Synthesis of Novel Compounds
The versatility of thiazole derivatives in the synthesis of novel compounds is significant. For example, 2-methylsulphanyl-5-aminothiazole-4-carboxamide has been used as a precursor for the synthesis of new thiazolo[5,4-d]pyrimidines, which are of interest due to their unique chemical properties and potential applications in drug development and other areas of chemical research (Chattopadhyay et al., 2010).
Antimicrobial Activity
Some thiazole derivatives have demonstrated antimicrobial activity. Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown these compounds possess weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This highlights their potential in developing new antimicrobial agents (Alhameed et al., 2019).
Fungicidal and Antiviral Activities
Thiazole derivatives have been evaluated for their fungicidal and antiviral activities, with some compounds exhibiting significant efficacy. For instance, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed, synthesized, and found to display good fungicidal activity at low concentrations, as well as promising activity against Tobacco Mosaic Virus (TMV), suggesting potential in agricultural applications and virus control strategies (Fengyun et al., 2015).
Safety and Hazards
Future Directions
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Relevant Papers
Several papers have been published on the topic of 2-aminothiazole derivatives . These papers discuss the synthesis, characterization, and biological evaluation of these compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a key role in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Pharmacokinetics
Thiazole derivatives are generally known for their broad pharmacological spectrum .
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antimicrobial, antifungal, and antitumor activities .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Biochemical Analysis
Biochemical Properties
2-amino-N-methyl-1,3-thiazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often characterized by hydrogen bonding and other non-covalent interactions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with high affinity to the enzyme UDP-N-acetylmuramate/L-alanine ligase, potentially acting as an antagonist . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to inhibit the proinflammatory cytokine IL-2 ex vivo in mice at a dosage of approximately 5 mg/kg
Properties
IUPAC Name |
2-amino-N-methyl-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOSKWMFWUTTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654700 | |
Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-55-6 | |
Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methyl-1,3-thiazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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